1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Description
1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a urea derivative featuring a triazolo-azepine core substituted with a benzodioxol group and a 4-chlorophenyl moiety. The benzodioxol group may enhance metabolic stability, while the 4-chlorophenyl substituent contributes to lipophilicity and target binding affinity .
Properties
Molecular Formula |
C22H22ClN5O3 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C22H22ClN5O3/c23-15-5-7-16(8-6-15)24-22(29)28(17-9-10-18-19(12-17)31-14-30-18)13-21-26-25-20-4-2-1-3-11-27(20)21/h5-10,12H,1-4,11,13-14H2,(H,24,29) |
InChI Key |
KQLYZDBDOLPSEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN(C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the core structure of the compound . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties. It has shown activity against various cancer cell lines, making it a candidate for further drug development.
Materials Science: The unique structure of this compound makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with molecular targets such as enzymes or receptors. It may inhibit specific enzymes or modulate receptor activity, leading to changes in cellular processes . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Urea Derivatives
Pharmacological and Physicochemical Comparisons
Table 2: Predicted Physicochemical Properties*
*LogP and hydrogen bonding values estimated using fragment-based methods.
Key Observations:
Biological Activity
The compound 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a heterocyclic urea derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article aims to review the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a benzodioxole moiety and a triazoloazepine ring. The presence of these functional groups is believed to enhance its biological activity.
| Property | Details |
|---|---|
| CAS Number | Not available |
| Molecular Formula | C18H19ClN4O3 |
| Molecular Weight | 364.82 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in key physiological processes. The compound may exhibit:
- Anti-inflammatory Activity: By inhibiting specific enzymes or receptors associated with inflammatory pathways.
- Anticancer Properties: Potentially through the modulation of signaling pathways involved in tumor growth and metastasis.
Research indicates that the structural components contribute to its binding affinity and selectivity towards these targets.
In Vitro Studies
Studies have demonstrated that the compound exhibits significant biological activity against several cancer cell lines. For instance:
- Cell Line Testing: The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent inhibition of cell proliferation.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of the compound:
- Animal Models: In murine models of inflammation and cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
Pharmacological Profiles
The pharmacological profile of this compound suggests it may function as:
- Enzyme Inhibitor: Targeting enzymes involved in inflammatory responses.
- Receptor Modulator: Interacting with receptors that regulate cellular growth and apoptosis.
Case Studies
Several case studies have explored the efficacy of similar compounds with structural similarities:
- Case Study 1: A related benzodioxole derivative showed potent anti-inflammatory effects in a rat model of arthritis.
- Case Study 2: Another derivative demonstrated significant cytotoxicity against various cancer cell lines with minimal toxicity to normal cells.
These studies underline the potential therapeutic applications of compounds within this chemical class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
